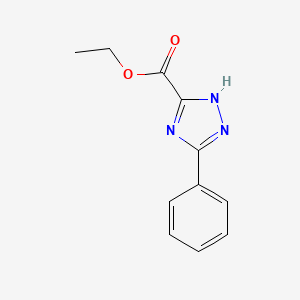

ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate

Description

Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate is a triazole derivative featuring a phenyl group at the 5-position and an ethyl ester at the 3-position of the triazole ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure enables diverse functionalization, making it valuable for developing bioactive molecules.

Properties

IUPAC Name |

ethyl 3-phenyl-1H-1,2,4-triazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-16-11(15)10-12-9(13-14-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPREIBEFAUPBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404380 | |

| Record name | ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31197-17-8 | |

| Record name | ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Cyclization of Hydrazine Derivatives

This method involves the cyclization of hydrazine derivatives with appropriate precursors to form the triazole ring.

- Starting Materials: Phenylhydrazine and ethyl acetoacetate are commonly used as starting materials.

- Reaction Conditions: The reaction is carried out under reflux in an acidic or neutral medium, often using ethanol as a solvent.

- Steps:

- Phenylhydrazine reacts with ethyl acetoacetate to form a hydrazone intermediate.

- Cyclization occurs upon heating, leading to the formation of the triazole ring.

- Purification: The product is purified by recrystallization from ethanol or other suitable solvents.

Reaction Scheme:

$$

\text{C}6\text{H}5\text{NHNH}2 + \text{CH}3\text{COCH}2\text{COOC}2\text{H}5 \rightarrow \text{C}6\text{H}5-\text{C}3\text{N}3-\text{COOC}2\text{H}_5

$$

Synthesis via Condensation of Phenylhydrazine with Ethyl Cyanoacetate

This route involves condensation followed by cyclization.

- Starting Materials: Phenylhydrazine and ethyl cyanoacetate.

- Reaction Conditions: The reaction is typically conducted in the presence of a base such as sodium ethoxide or potassium carbonate in ethanol.

- Steps:

- Phenylhydrazine reacts with ethyl cyanoacetate to form an intermediate.

- Cyclization occurs under heating conditions to yield the desired triazole derivative.

- Purification: The crude product is purified by washing with water and recrystallizing from ethanol.

- This method provides good yields and avoids the need for strong acids.

One-Pot Synthesis Using Nitriles

This method employs nitriles as starting materials for direct triazole formation.

- Starting Materials: Benzonitrile and hydrazine hydrate are used as primary reactants.

- Reaction Conditions: A catalytic amount of acid or base is used, with ethanol as the solvent under reflux conditions.

- Steps:

- Benzonitrile reacts with hydrazine hydrate to form an intermediate hydrazide.

- Cyclization occurs upon further heating, producing ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate.

- This method is efficient and avoids multi-step synthesis.

Microwave-Assisted Synthesis

Microwave irradiation has been explored as an alternative to traditional heating methods for faster synthesis.

- Starting Materials: Similar to conventional methods (e.g., phenylhydrazine and ethyl acetoacetate).

- Reaction Conditions: Microwave irradiation at controlled power settings (e.g., 300–500 W) in a polar solvent such as ethanol.

- Steps:

- The reaction mixture is subjected to microwave radiation for a short duration (e.g., 10–15 minutes).

- Cyclization occurs rapidly under these conditions.

- Purification: The product is isolated by filtration and recrystallized.

- Significantly reduces reaction time.

- Offers comparable or higher yields than conventional methods.

Green Chemistry Approaches

Eco-friendly methods have been developed using water or ionic liquids as solvents.

- Starting Materials: Phenylhydrazine and ethyl acetoacetate or ethyl cyanoacetate.

- Reaction Conditions: Reactions are conducted in water or ionic liquids at moderate temperatures (50–80°C).

- Catalysts: Biodegradable catalysts like L-proline or no catalyst at all are used.

- Steps:

- The reactants are mixed in water/ionic liquid and stirred until completion.

- Cyclization proceeds without additional reagents under mild conditions.

- Purification: The product separates out due to its low solubility in water and can be filtered directly.

- Environmentally friendly with minimal waste generation.

- Avoids use of toxic organic solvents.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Solvent | Environmental Impact |

|---|---|---|---|---|

| Cyclization of Hydrazines | 70–85 | 4–6 hours | Ethanol | Moderate |

| Condensation Approach | 75–90 | 3–5 hours | Ethanol | Moderate |

| Nitrile-Based Synthesis | 60–80 | 5–7 hours | Ethanol | Moderate |

| Microwave-Assisted | 80–95 | 10–15 minutes | Ethanol | Low |

| Green Chemistry Approaches | 65–85 | 6–8 hours | Water/Ionic Liquid | Very Low |

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the triazole ring to other functional groups.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

Research indicates that compounds with the triazole moiety exhibit significant antibacterial properties. Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate has been evaluated for its effectiveness against various bacterial strains. Studies have shown that derivatives of this compound can inhibit both Gram-positive and Gram-negative bacteria, demonstrating Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics .

Case Studies:

- A study highlighted the synthesis of triazole derivatives that displayed enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.12 to 1.95 µg/mL .

- Another investigation into quinolone-triazole hybrids indicated that modifications at the phenyl position significantly improved antimicrobial efficacy .

Antifungal Properties

The compound also shows potential as an antifungal agent. Research has documented its effectiveness against various fungal pathogens, suggesting that it could be developed into a therapeutic agent for fungal infections .

Agricultural Applications

Fungicides and Herbicides

this compound is being explored for use in agricultural settings as a fungicide. Its ability to inhibit fungal growth can be beneficial in crop protection strategies . The compound's mechanism involves disrupting cellular functions in fungi, which can lead to effective disease management in crops.

Case Studies:

- Studies have demonstrated that triazole derivatives can effectively control plant pathogens such as Fusarium and Botrytis species, which are responsible for significant agricultural losses.

Material Science

Corrosion Inhibitors

The compound has been investigated for its potential application as a corrosion inhibitor in various industrial settings. The presence of the triazole ring enhances its ability to form protective films on metal surfaces, thereby reducing corrosion rates .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural and Functional Group Variations

The 1,2,4-triazole-3-carboxylate scaffold is highly modular, with substituents at the 4-, 5-, and N1-positions influencing physicochemical and biological properties. Below is a comparative analysis of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate with key analogs:

Table 1: Structural Comparison of Selected Triazole Derivatives

Key Observations:

- Phenyl vs. Pyridinyl : Replacing phenyl with pyridinyl (e.g., 5-pyridin-2-yl) introduces a hydrogen-bond acceptor, improving solubility in polar solvents .

- Biological Implications : The benzamido group in ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxylate may enhance antiviral or anticancer activity due to increased hydrogen-bonding interactions .

Biological Activity

Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate (C₁₁H₁₁N₃O₂) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a triazole ring which is known for its ability to interact with various biological targets. The presence of the phenyl group enhances its lipophilicity, potentially increasing its bioavailability and interaction within biological systems.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibited at low concentrations |

| Escherichia coli | Moderate inhibition observed |

| Candida albicans | Effective antifungal activity |

Research indicates that the compound disrupts cell wall synthesis in bacteria and affects membrane integrity in fungi.

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| K562 (Chronic Myeloid Leukemia) | 13.6 ± 0.3 | Significant cytotoxicity |

| CCRF-SB (Acute Lymphoblastic Leukemia) | 112 ± 19 | Moderate cytotoxicity |

These findings suggest that the compound may act as a nucleoside analogue, interfering with DNA synthesis and leading to apoptosis in cancer cells .

Anti-inflammatory and Analgesic Effects

Preliminary studies indicate that this compound may possess anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This effect could be beneficial in developing treatments for chronic inflammatory conditions.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The triazole ring can bind to enzymes such as cytochrome P450s and other metabolic enzymes, altering their activity.

- Receptor Interaction : The compound may interact with various receptors involved in cell signaling pathways, affecting cellular responses.

- DNA Interaction : Evidence suggests that it can intercalate with DNA or RNA structures, disrupting replication and transcription processes.

Case Studies

Several studies have highlighted the potential of this compound in various therapeutic areas:

- Antimicrobial Study : A study conducted on the antimicrobial effects of this compound showed promising results against resistant strains of bacteria and fungi. The compound was found to enhance the efficacy of conventional antibiotics when used in combination therapies .

- Cancer Research : In a recent investigation into its anticancer properties, this compound was shown to induce apoptosis in leukemia cell lines through caspase activation pathways .

Q & A

Q. What are the established synthetic routes for ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate?

- Methodological Answer : Two primary methods are documented:

- Cyclocondensation : Reacting carboxylic acid hydrazides with ethyl carbethoxyformimidate under reflux conditions yields substituted triazole derivatives. This approach is scalable and allows introduction of diverse substituents at the 5-position .

- Chlorooxoacetate Route : Ethyl 2-chloro-2-oxoacetate is treated with methylsulfonic acid in toluene, followed by reflux and purification via flash chromatography (EtOAc:cyclohexane = 1:1). This method yields 37% purified product after recrystallization .

- Key Data :

| Method | Reagents | Yield | Purification |

|---|---|---|---|

| Cyclocondensation | Carbethoxyformimidate, hydrazides | ~50-70%* | Column chromatography |

| Chlorooxoacetate pathway | Ethyl 2-chloro-2-oxoacetate, MeSO3H | 37% | Flash chromatography |

| *Estimated based on analogous reactions in . |

Q. How is the crystal structure of this compound determined?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used to resolve the molecular conformation. Key findings include:

- Hydrogen bonding : Intermolecular N4–H⋯O2 and intramolecular bonds stabilize the structure.

- Dihedral angles : The phenyl rings deviate from the triazole plane by 84.84° and 39.84°, with an interphenyl angle of 84.59°, indicating significant steric effects .

- Refinement : H atoms are placed in idealized positions with C–H (0.93–0.97 Å) and N–H (0.86 Å) distances. R factor = 0.062, data-to-parameter ratio = 13.0 .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodological Answer : Quantum chemical reaction path searches (e.g., DFT calculations) and machine learning-driven experimental design (as employed by ICReDD) can predict optimal conditions:

- Reaction parameters : Solvent choice, temperature, and catalyst effects are modeled to minimize trial-and-error.

- Data feedback : Experimental results (e.g., yields, byproducts) are integrated into computational workflows to refine predictions .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

- Methodological Answer : Discrepancies arise from:

- Reagent purity : Impurities in ethyl carbethoxyformimidate may lower yields in cyclocondensation .

- Workup differences : The chlorooxoacetate route requires rigorous flash chromatography due to polar byproducts, reducing yield to 37% .

- Resolution : Use HPLC or GC-MS to quantify intermediate stability and optimize isolation protocols.

Q. How does molecular conformation influence biological activity?

- Methodological Answer :

- Structural insights : The twisted phenyl rings (84.59° dihedral angle) may hinder binding to flat enzymatic pockets, reducing efficacy as an anticarcinogen or antiviral agent .

- SAR studies : Modify substituents at the 4- or 5-positions (e.g., benzamido groups) to enhance planarity and hydrogen-bonding capacity. Test derivatives in enzyme inhibition assays .

Q. What analytical challenges arise in characterizing byproducts during synthesis?

- Methodological Answer :

- LC-MS/NMR : Detect transient intermediates (e.g., acylamidrazones in cyclocondensation) that may decompose during workup .

- X-ray crystallography : Resolve ambiguous NOE signals in crowded aromatic regions by growing co-crystals with heavy atoms (e.g., iodine derivatives) .

Data Contradiction Analysis

- Synthesis yields : The cyclocondensation method typically achieves higher yields than the chlorooxoacetate route , likely due to fewer side reactions.

- Biological activity : While cites broad pharmacological potential, the lack of toxicity data (e.g., EC50 values) in highlights a critical research gap requiring in vitro assays.

Excluded Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.